molecular formula C27H28O5 B1589494 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose CAS No. 55726-19-7

5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose

Cat. No. B1589494
CAS RN: 55726-19-7
M. Wt: 432.5 g/mol
InChI Key: NRCVVYSZYAHOMW-AWYPOSSQSA-N
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Description

5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose is renowned for its indispensability in biomedicine and pharmaceutical research . It plays a crucial role as a pivotal intermediate during the synthesis of antiviral drugs and nucleoside analogues . It is also an intermediate in the synthesis of Pyrazofurin, an anticancer agent known to exhibit tumor cell growth inhibitory activity .


Synthesis Analysis

The synthesis of 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose involves several key steps. One of these includes the deoxygenation of methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-D-ribofuranoside by reductive displacement employing hydride reagents .


Molecular Structure Analysis

The molecular formula of 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose is C27H28O5 . It has an average mass of 432.508 Da and a monoisotopic mass of 432.193665 Da .


Chemical Reactions Analysis

As an intermediate, 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose is involved in various chemical reactions, particularly in the synthesis of antiviral drugs and nucleoside analogues . It is also used in the synthesis of Pyrazofurin, an anticancer agent .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose include a density of 1.2±0.1 g/cm3, boiling point of 565.3±50.0 °C at 760 mmHg, and a flash point of 295.7±30.1 °C . It has 5 H bond acceptors, 1 H bond donor, and 6 freely rotating bonds .

Scientific Research Applications

Synthesis of Antiviral Drugs

This compound serves as a key intermediate in the synthesis of various antiviral drugs . Its protected groups allow for selective reactions at other sites of the molecule, which is essential for constructing complex antiviral agents.

Nucleoside Analogues Production

It is instrumental in the production of nucleoside analogues, which are modified nucleosides used to disrupt viral replication processes . These analogues can mimic the natural nucleosides in RNA or DNA, thereby inhibiting viral growth.

Cancer Research

The compound is used in cancer research as an intermediate for the synthesis of Pyrazofurin . Pyrazofurin exhibits tumor cell growth inhibitory activity, making it a potential candidate for anticancer therapy.

Bioactive Molecule Studies

In cancer bioactive molecule studies, this compound is utilized to understand the interaction between small molecules and biological systems . It helps in identifying potential therapeutic agents that can modulate biological pathways involved in cancer.

Chemical Standards for Research

It is available as a reference standard for cancer research chemicals and analytical standards . This ensures the consistency and reliability of experimental results in research studies.

Research Tool Availability

Lastly, the compound’s availability as a research tool has expanded its applications across various fields of scientific inquiry. It is now fully accessible through online platforms, facilitating its use in diverse research projects .

Safety and Hazards

The safety and hazards of 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose are not explicitly mentioned in the search results. For detailed information, it is recommended to refer to its Material Safety Data Sheet (MSDS) .

Future Directions

The future directions of 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose are likely to continue in the field of biomedicine and pharmaceutical research, given its crucial role as an intermediate in the synthesis of antiviral drugs and nucleoside analogues . Its significance lies in serving as a foundational building block for the creation of nucleotide prodrugs .

properties

IUPAC Name

(3aR,6R,6aR)-2,2-dimethyl-6-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28O5/c1-26(2)31-23-22(30-25(28)24(23)32-26)18-29-27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,22-25,28H,18H2,1-2H3/t22-,23-,24-,25?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCVVYSZYAHOMW-AWYPOSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](OC([C@@H]2O1)O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441279
Record name 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose

CAS RN

55726-19-7
Record name 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose in the context of the research?

A: The research presented in the paper focuses on single electron transfer reactions (s#r#n1) with derivatives of 5-nitrouracil for the synthesis of novel pharmacological agents []. 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose plays a crucial role as a sugar derivative, specifically a ribofuranose, that participates in these reactions. The researchers successfully employed 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose in conjunction with 1-chloro-2,3:5,6-di-O-isopropylidene-1-nitro-D-mannofuranose as alkylating agents within the study.

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